7-Bromo-5-chlorobenzo[d]isoxazole
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
7-bromo-5-chloro-1,2-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDGSNNVDFZCJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NO2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unambiguous Structure Elucidation of 7-Bromo-5-chlorobenzo[d]isoxazole: A Senior Application Scientist's Guide
Introduction: The Significance of Halogenated Benzisoxazoles in Drug Discovery
The benzo[d]isoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have shown significant therapeutic potential, including applications as antipsychotics, anticonvulsants, and antimicrobial agents.[1][3][4] The introduction of halogen substituents, such as bromine and chlorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1] Specifically, electron-withdrawing groups like chloro and bromo have been associated with enhanced antimicrobial activity.[1] Therefore, the precise and unambiguous determination of the structure of novel halogenated benzisoxazoles, such as 7-Bromo-5-chlorobenzo[d]isoxazole, is a critical step in the drug discovery and development pipeline.
This in-depth technical guide provides a comprehensive framework for the complete structure elucidation of 7-Bromo-5-chlorobenzo[d]isoxazole. Moving beyond a simple recitation of analytical techniques, this document delves into the strategic application and interpretation of modern spectroscopic and spectrometric methods, grounded in the principles of scientific integrity and causality.
Molecular Identity and Physicochemical Properties
A foundational step in the characterization of any novel compound is the collation of its fundamental physicochemical properties. For 7-Bromo-5-chlorobenzo[d]isoxazole, these details are critical for sample handling, method development, and data interpretation.
| Property | Value | Source |
| Molecular Formula | C₇H₃BrClNO | PubChem[5] |
| Molecular Weight | 232.46 g/mol | PubChem[5] |
| IUPAC Name | 7-bromo-5-chloro-1,2-benzoxazole | PubChem[5] |
| CAS Number | 1260903-12-5 | PubChem[5][6][7] |
| Canonical SMILES | C1=C(C=C(C2=C1C=NO2)Br)Cl | PubChem[5] |
Synthesis and Purification: Establishing a Validated Starting Point
The integrity of any structural elucidation is predicated on the purity of the analyte. A well-defined synthesis and rigorous purification protocol are therefore non-negotiable prerequisites. While numerous methods exist for the synthesis of the isoxazole ring, a common approach involves the cyclization of a suitably substituted precursor.[8][9]
Proposed Synthetic Route
A plausible synthetic pathway to 7-Bromo-5-chlorobenzo[d]isoxazole can be envisioned starting from a substituted salicylaldehyde or a related precursor, followed by oximation and subsequent cyclization. The specific choice of reagents and reaction conditions would be optimized to maximize yield and minimize the formation of isomeric impurities.
Caption: A generalized workflow for the synthesis and purification of 7-Bromo-5-chlorobenzo[d]isoxazole.
Experimental Protocol: Purification
-
Column Chromatography: The crude product is subjected to flash column chromatography on silica gel. A gradient elution system, for instance, starting with n-hexane and gradually increasing the polarity with ethyl acetate, is employed to separate the desired product from starting materials and by-products.
-
Recrystallization: The fractions containing the pure product, as identified by thin-layer chromatography, are combined, and the solvent is removed under reduced pressure. The resulting solid is then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid. Purity is assessed by High-Performance Liquid Chromatography (HPLC) and melting point determination.
Spectroscopic and Spectrometric Analysis: A Multi-faceted Approach
The core of structure elucidation lies in the synergistic application of various analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.
Mass Spectrometry (MS): The Molecular Blueprint
Mass spectrometry provides the exact molecular weight and elemental composition, which are fundamental to confirming the molecular formula.
Experimental Protocol:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is utilized.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is a suitable starting point.
-
Data Acquisition: Data is acquired in full scan mode over a mass range of m/z 50-500.
Data Interpretation:
The high-resolution mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The presence of the M, M+2, and M+4 peaks with relative intensities dictated by the natural abundance of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes provides definitive evidence for the elemental composition.
| Ion | Calculated m/z | Expected Relative Abundance |
| [C₇H₃⁷⁹Br³⁵ClNO + H]⁺ | 231.9161 | ~100% |
| [C₇H₃⁸¹Br³⁵ClNO + H]⁺ or [C₇H₃⁷⁹Br³⁷ClNO + H]⁺ | 233.9138 | ~130% |
| [C₇H₃⁸¹Br³⁷ClNO + H]⁺ | 235.9109 | ~32% |
Fragmentation patterns observed in tandem MS (MS/MS) experiments can further corroborate the structure by identifying characteristic losses of fragments such as CO, HCN, or the halogen atoms.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment and connectivity of each atom.
Experimental Protocol:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Experiments: A suite of experiments including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC are performed.
¹H NMR Spectroscopy: The Proton Landscape
The ¹H NMR spectrum of 7-Bromo-5-chlorobenzo[d]isoxazole is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring.
-
Predicted Chemical Shifts and Splitting Patterns:
-
H-3: This proton on the isoxazole ring is expected to be the most deshielded, appearing as a singlet.
-
H-4 and H-6: These two protons on the benzene ring will appear as doublets due to coupling with each other (meta-coupling, J ≈ 2-3 Hz). The specific chemical shifts will be influenced by the anisotropic effects of the fused isoxazole ring and the electronic effects of the halogen substituents.
-
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum will provide a count of the chemically non-equivalent carbon atoms. For 7-Bromo-5-chlorobenzo[d]isoxazole, seven distinct signals are expected.
-
Predicted Chemical Shift Ranges:
-
Aromatic Carbons: Signals for the carbons of the benzene ring are expected in the range of δ 110-150 ppm.
-
Isoxazole Carbons: The carbons of the isoxazole ring will have characteristic chemical shifts, with C3 being significantly downfield.
-
Halogen-Substituted Carbons: The carbons directly attached to the bromine (C-7) and chlorine (C-5) atoms will show shifts influenced by the electronegativity and heavy-atom effects of the halogens.
-
2D NMR Spectroscopy: Connecting the Dots
-
COSY (Correlation Spectroscopy): This experiment will reveal proton-proton coupling networks. For 7-Bromo-5-chlorobenzo[d]isoxazole, a cross-peak between the signals for H-4 and H-6 would confirm their spatial proximity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for mapping long-range (2-3 bond) correlations between protons and carbons. For instance, correlations from H-3 to C-3a and C-7a, and from H-4 and H-6 to the surrounding carbons, will definitively establish the substitution pattern on the benzene ring.
Caption: Logical workflow for structure elucidation using a combination of 1D and 2D NMR techniques.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Functional Group and Electronic Characterization
While NMR and MS provide the core structural framework, IR and UV-Vis spectroscopy offer complementary information about the functional groups and electronic properties of the molecule.
Infrared (IR) Spectroscopy:
-
Expected Absorptions: The IR spectrum will show characteristic absorption bands for the aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic and isoxazole rings (around 1400-1600 cm⁻¹), and C-O stretching. The C-Cl and C-Br stretching vibrations will appear in the fingerprint region (typically below 800 cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Expected Absorptions: The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to show absorption maxima (λmax) characteristic of the benzisoxazole chromophore.[11][12] These absorptions arise from π→π* electronic transitions within the conjugated aromatic system.
Conclusion: A Self-Validating System for Structural Integrity
The structure elucidation of 7-Bromo-5-chlorobenzo[d]isoxazole is a process of building a self-validating case. Each piece of spectroscopic and spectrometric data must be consistent with the others and with the proposed structure. The high-resolution mass spectrum confirms the elemental composition, while the detailed analysis of 1D and 2D NMR spectra provides the unambiguous connectivity of the atoms. IR and UV-Vis spectroscopy further corroborate the presence of the expected functional groups and electronic system. This multi-faceted approach ensures the highest level of confidence in the assigned structure, a critical requirement for advancing a compound in the demanding field of drug development.
References
-
Patil, S. A., et al. (2020). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 10(49), 29334-29351. [Link]
-
Lukoyanov, A. A., Sukhorukov, A. Y., & Lesiv, A. V. (2022). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 58(1), 1-23. [Link]
-
PubChem. (n.d.). 7-Bromo-5-chlorobenzo[d]isoxazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoxazoles. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzisoxazole. Retrieved from [Link]
-
Lead Sciences. (n.d.). 7-Bromo-5-chlorobenzo[d]isoxazole. Retrieved from [Link]
-
ResearchGate. (n.d.). The general structure of the 2,1-benzisoxazole derivatives that were investigated in this study. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,1-Benzisoxazole. Retrieved from [Link]
-
Shastri, V. H., et al. (2012). Mass Spectra of Some 3-ß-Bromoethyl-1,2-Benzisoxazoles. Asian Journal of Chemistry, 24(3), 1345-1346. [Link]
-
Uto, Y. (2016). 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology. Current Medicinal Chemistry, 23(24), 2694-2703. [Link]
-
da Silva, A. B., et al. (2014). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Química Nova, 37(4), 633-637. [Link]
-
ResearchGate. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-vis absorption spectra of the hydrolysis products aldehyde (blue). Retrieved from [Link]
-
Martinez-Arias, C., et al. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 26(21), 6485. [Link]
-
Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chlorobenzo[c]isoxazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Alchem.Pharmtech. (n.d.). CAS 1260677-07-3 | 7-Bromo-3-chlorobenzo[d]isoxazole. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
-
MassBank. (n.d.). 1-bromo-4-chlorobenzene. Retrieved from [Link]
-
Patil, P., et al. (2024). Construction of Isoxazole ring: An Overview. Biointerf. Res. Appl. Chem., 14, 1-15. [Link]
-
Wu, Y. C., et al. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ-lactams. RSC advances, 12(16), 9869–9873. [Link]
-
ACS Publications. (n.d.). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Retrieved from [Link]
-
Alchem.Pharmtech. (n.d.). CAS 1260751-76-5 | 4-Bromo-3-chlorobenzo[d]isoxazole. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]
-
MDPI. (n.d.). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]
Sources
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 7-Bromo-5-chlorobenzo[d]isoxazole | C7H3BrClNO | CID 74890461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. 7-Bromo-5-chlorobenzo[d]isoxazole - Lead Sciences [lead-sciences.com]
- 8. Isoxazole synthesis [organic-chemistry.org]
- 9. nanobioletters.com [nanobioletters.com]
- 10. asianpubs.org [asianpubs.org]
- 11. scielo.br [scielo.br]
- 12. pdf.benchchem.com [pdf.benchchem.com]
physical and chemical properties of 7-Bromo-5-chlorobenzo[d]isoxazole
An In-depth Technical Guide to 7-Bromo-5-chlorobenzo[d]isoxazole for Advanced Research
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 7-Bromo-5-chlorobenzo[d]isoxazole, a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core physicochemical properties, spectroscopic signature, chemical reactivity, and established applications, particularly its role as a versatile scaffold in drug discovery. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering both foundational knowledge and practical insights to facilitate its application in novel research and development projects.
Molecular Identity and Structure
7-Bromo-5-chlorobenzo[d]isoxazole, also known as 7-bromo-5-chloro-1,2-benzoxazole, is a bicyclic aromatic compound.[1][2] The structure consists of a benzene ring fused to an isoxazole ring, with bromine and chlorine substituents at positions 7 and 5, respectively.[2] This specific substitution pattern imparts unique electronic properties and reactivity, making it a valuable building block in synthetic chemistry.
Caption: 2D Chemical Structure of 7-Bromo-5-chlorobenzo[d]isoxazole.
Physicochemical Properties
The are summarized in the table below. These properties are critical for determining appropriate solvents for reactions and purification, understanding its stability, and designing experimental protocols.
| Property | Value | Source |
| CAS Number | 1260903-12-5 | [1][2][3] |
| Molecular Formula | C₇H₃BrClNO | [2][3] |
| Molecular Weight | 232.46 g/mol | [2][4] |
| IUPAC Name | 7-bromo-5-chloro-1,2-benzoxazole | [2] |
| Purity | Typically ≥97% | [3] |
| Appearance | White solid (Predicted) | [5] |
| Storage | Sealed in dry, Room Temperature | [3] |
| XLogP3 | 3 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
Spectroscopic Profile
Spectroscopic data is fundamental for the structural confirmation and purity assessment of 7-Bromo-5-chlorobenzo[d]isoxazole.
Mass Spectrometry (MS)
Electron Impact Mass Spectrometry (EI-MS) is a key technique for confirming the molecular weight and elucidating the fragmentation pattern. The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) results in a characteristic isotopic pattern for the molecular ion peak [M]⁺ and its fragments.
-
Molecular Ion (M⁺): A complex cluster of peaks is expected around m/z 231, 233, and 235, corresponding to the different combinations of Br and Cl isotopes. The nominal mass is 231 g/mol .
-
Key Fragmentation Pathways: Based on the analysis of related benzisoxazoles, fragmentation likely proceeds through the loss of the bromine radical, followed by subsequent eliminations.[6] The isoxazole ring is relatively stable, but can undergo ring cleavage under energetic conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the arrangement of atoms within the molecule.
-
¹H NMR: The spectrum is expected to show three signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the three protons on the benzene ring. The coupling patterns (doublets and triplets) will be indicative of their relative positions.
-
¹³C NMR: The spectrum will display seven distinct signals for the seven carbon atoms in the bicyclic system. The chemical shifts will be influenced by the electronegative nitrogen, oxygen, bromine, and chlorine atoms. Carbons directly attached to these heteroatoms will be shifted downfield. For instance, in a related compound, 5-(3-Bromophenyl)-3-(quinolin-2-yl)isoxazole, the carbon signals appear between δ 99.5 and 168.9 ppm.[7]
Reactivity and Chemical Behavior
The chemical behavior of 7-Bromo-5-chlorobenzo[d]isoxazole is governed by the interplay between the electron-deficient isoxazole ring and the halogenated benzene ring.
Stability
The benzisoxazole ring system is generally stable under neutral and acidic conditions. However, it can be susceptible to base-catalyzed ring opening.[8] Studies on the related drug leflunomide have shown that the isoxazole ring opens at basic pH, a process that is accelerated at higher temperatures.[8] Therefore, strongly basic conditions should be avoided if the integrity of the isoxazole ring is to be maintained.
Reactivity of Halogen Substituents
The bromine and chlorine atoms on the benzene ring are potential sites for nucleophilic aromatic substitution or for participation in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The bromine at position 7 is generally more reactive than the chlorine at position 5 in such transformations, allowing for selective functionalization. This differential reactivity is a cornerstone of its utility as a synthetic intermediate.
Caption: Key reaction pathways for 7-Bromo-5-chlorobenzo[d]isoxazole.
Synthesis and Experimental Protocols
General Synthetic Workflow
A plausible synthetic route would likely follow the steps outlined below. This is a generalized protocol and would require optimization for this specific target molecule.
Caption: A conceptual workflow for the synthesis of benzisoxazoles.
Applications in Medicinal Chemistry and Drug Discovery
The isoxazole moiety is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates.[9][10][11][12] Its ability to act as a bioisostere for other functional groups and its involvement in hydrogen bonding and other molecular interactions make it a valuable component in drug design.[12]
7-Bromo-5-chlorobenzo[d]isoxazole serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The halogen substituents provide convenient handles for diversification through cross-coupling chemistry, allowing for the rapid generation of libraries of compounds for screening.[13]
Derivatives of related benzoxazoles have shown promise as potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[14] The structural features of 7-Bromo-5-chlorobenzo[d]isoxazole make it an attractive starting point for the development of novel kinase inhibitors and other targeted therapeutics. The diverse biological activities associated with the isoxazole core include antimicrobial, anticancer, and anti-inflammatory effects.[9][10][11]
Safety and Handling
While specific toxicity data for 7-Bromo-5-chlorobenzo[d]isoxazole is not available, related halogenated aromatic compounds should be handled with care. Based on data for the similar compound 7-Bromobenzo(d)isoxazole, the following GHS hazard statements are likely applicable[15]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions should be followed:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
Conclusion
7-Bromo-5-chlorobenzo[d]isoxazole is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its distinct physicochemical properties, predictable spectroscopic signature, and versatile reactivity, particularly at the halogenated positions, make it a valuable tool for researchers. A thorough understanding of its stability, reactivity, and handling requirements is essential for its effective and safe utilization in the laboratory. As the demand for novel heterocyclic scaffolds in drug discovery continues to grow, the importance of intermediates like 7-Bromo-5-chlorobenzo[d]isoxazole is set to increase.
References
-
J&K Scientific. 7-Bromo-5-chlorobenzo[d]isoxazole | 1260903-12-5. [Link]
-
PubMed Central. Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. [Link]
-
PubChem. 7-Bromo-5-chlorobenzo[d]isoxazole | C7H3BrClNO | CID 74890461. [Link]
-
PubChem. 7-Bromobenzo(d)isoxazole | C7H4BrNO | CID 55274444. [Link]
-
RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery. [Link]
-
Asian Journal of Chemistry. Mass Spectra of Some 3-ß-Bromoethyl-1,2-Benzisoxazoles. [Link]
-
Lead Sciences. 7-Bromo-5-chlorobenzo[d]isoxazole. [Link]
-
ResearchGate. Advances in isoxazole chemistry and their role in drug discovery. [Link]
-
RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]
-
National Institutes of Health. Advances in isoxazole chemistry and their role in drug discovery. [Link]
-
ResearchGate. pH and temperature stability of the isoxazole ring in leflunomide.... [Link]
-
Repozytorium UR. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. [Link]
-
PubChem. 5-Chlorobenzo[c]isoxazole | C7H4ClNO | CID 3564523. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
Journal of Drug Delivery and Therapeutics. A review of isoxazole biological activity and present synthetic techniques. [Link]
-
PubChem. 7-Bromobenzothiazole | C7H4BrNS | CID 11521350. [Link]
-
Beilstein Journals. Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. 7-Bromo-5-chlorobenzo[d]isoxazole | C7H3BrClNO | CID 74890461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-Bromo-5-chlorobenzo[d]isoxazole - Lead Sciences [lead-sciences.com]
- 4. chemscene.com [chemscene.com]
- 5. 7-Bromo-1,2-benzisoxazole 97% | CAS: 1260751-81-2 | AChemBlock [achemblock.com]
- 6. asianpubs.org [asianpubs.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 13. Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ- and δ-lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 7-Bromobenzo(d)isoxazole | C7H4BrNO | CID 55274444 - PubChem [pubchem.ncbi.nlm.nih.gov]
potential biological activity of 7-Bromo-5-chlorobenzo[d]isoxazole
An In-Depth Technical Guide to the Potential Biological Activity of 7-Bromo-5-chlorobenzo[d]isoxazole
Abstract
The benzo[d]isoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Derivatives of this heterocycle have demonstrated a vast therapeutic potential, exhibiting anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties.[1][2][3] The specific analogue, 7-Bromo-5-chlorobenzo[d]isoxazole, is a novel entity for which biological data is not yet publicly available. The strategic placement of two distinct halogen atoms on the benzene ring—a bromine at position 7 and a chlorine at position 5—presents a compelling case for investigation. Halogenation is a well-established strategy in drug design to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] Notably, studies on related heterocyclic systems have shown that di-halogenated derivatives can exhibit significantly enhanced potency compared to their mono-halogenated or non-halogenated counterparts.[4] This guide provides a comprehensive, predictive framework for the synthesis, characterization, and systematic biological evaluation of 7-Bromo-5-chlorobenzo[d]isoxazole, offering researchers a structured roadmap to unlock its therapeutic potential.
Proposed Synthesis and Characterization
A logical and efficient synthesis of the title compound is paramount for enabling biological studies. The proposed pathway is adapted from established methods for creating substituted benzisoxazoles, beginning with a commercially available, appropriately substituted precursor.[5]
Synthetic Workflow
The proposed synthesis involves a two-step process starting from 2-amino-3-bromo-5-chlorobenzaldehyde. This pathway involves a diazotization reaction followed by an intramolecular cyclization to yield the target benzisoxazole ring system.
Caption: Proposed synthetic workflow for 7-Bromo-5-chlorobenzo[d]isoxazole.
Detailed Experimental Protocol (Hypothetical)
-
Step 1: Diazotization of 2-Amino-3-bromo-5-chlorobenzaldehyde.
-
Dissolve 2-amino-3-bromo-5-chlorobenzaldehyde (1.0 eq) in a solution of concentrated hydrochloric acid and water at 0-5°C with vigorous stirring.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature remains below 5°C.
-
Stir the resulting mixture for 30 minutes at 0-5°C to ensure complete formation of the diazonium salt intermediate. The reaction progress can be monitored by testing for the absence of the starting amine with starch-iodide paper.
-
-
Step 2: Intramolecular Cyclization.
-
Gently heat the solution containing the diazonium salt to 50-60°C. Nitrogen gas evolution should be observed as the cyclization proceeds.
-
Maintain the temperature until gas evolution ceases, indicating the completion of the reaction (typically 1-2 hours).
-
Cool the reaction mixture to room temperature.
-
-
Step 3: Work-up and Purification.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid using silica gel column chromatography with a hexane/ethyl acetate gradient to yield pure 7-Bromo-5-chlorobenzo[d]isoxazole.
-
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized compound must be confirmed.
| Property | Predicted Value | Source |
| Molecular Formula | C₇H₃BrClNO | [6] |
| Molecular Weight | 232.46 g/mol | [6] |
| IUPAC Name | 7-bromo-5-chloro-1,2-benzoxazole | [6] |
| ¹H NMR | Aromatic protons as multiplets (δ 7.0-8.5 ppm) | Inferred from structure |
| ¹³C NMR | Signals corresponding to 7 aromatic carbons | Inferred from structure |
| Mass Spec (HRMS) | m/z [M]+ calculated for C₇H₃BrClNO | Inferred from formula |
Potential Biological Activities & Mechanistic Hypotheses
Based on the extensive literature on benzisoxazole derivatives, we hypothesize that 7-Bromo-5-chlorobenzo[d]isoxazole will exhibit potent activity in three key therapeutic areas: oncology, inflammation, and infectious diseases.
Anticancer Activity
The isoxazole moiety is a key component in numerous compounds with potent anticancer activity.[7] These compounds can act through various mechanisms, including the induction of apoptosis, inhibition of crucial cell cycle enzymes like topoisomerase, or disruption of tubulin polymerization.[7][8]
-
Hypothesis: 7-Bromo-5-chlorobenzo[d]isoxazole will exhibit cytotoxic effects on cancer cell lines, potentially by inhibiting topoisomerase II, a critical enzyme for DNA replication in rapidly dividing cells.
Caption: Hypothesized anticancer mechanism via Topoisomerase II inhibition.
Anti-inflammatory Activity
Isoxazole derivatives are well-documented anti-inflammatory agents.[9] Many exert their effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[10]
-
Hypothesis: 7-Bromo-5-chlorobenzo[d]isoxazole will reduce the production of pro-inflammatory mediators (e.g., Nitric Oxide, TNF-α) in immune cells, likely through the inhibition of the NF-κB signaling pathway or direct enzyme inhibition.
Caption: Potential anti-inflammatory mechanism via NF-κB pathway inhibition.
Antimicrobial Activity
The benzisoxazole core is found in compounds with activity against various pathogens.[2][11] The inclusion of halogens can enhance antimicrobial effects by increasing membrane permeability or interaction with essential bacterial enzymes.[4]
-
Hypothesis: 7-Bromo-5-chlorobenzo[d]isoxazole will inhibit the growth of pathogenic bacteria, particularly Gram-positive strains, by disrupting cell wall synthesis or inhibiting essential metabolic pathways.
Framework for Biological Evaluation
A tiered approach, beginning with broad screening and progressing to more specific mechanistic assays, is recommended.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Antibacterial Activity of the Halogen- and Nitro Derivatives of Benzimidazole Against Bacillus Subtilis | Begunov | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 7-Bromo-5-chlorobenzo[d]isoxazole | C7H3BrClNO | CID 74890461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. espublisher.com [espublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Identification of a Bacteria-produced Benzisoxazole with Antibiotic Ac" by Robert W. Deering, E. Whalen et al. [digitalcommons.uri.edu]
Methodological & Application
Application Notes and Protocols for 7-Bromo-5-chlorobenzo[d]isoxazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of 7-Bromo-5-chlorobenzo[d]isoxazole
7-Bromo-5-chlorobenzo[d]isoxazole is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. The benzo[d]isoxazole core is a privileged scaffold, appearing in numerous biologically active molecules.[1] The strategic placement of two distinct halogen atoms—a bromine at the 7-position and a chlorine at the 5-position—offers orthogonal reactivity, enabling selective functionalization and the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the experimental procedures for utilizing 7-Bromo-5-chlorobenzo[d]isoxazole, with a focus on palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.[2]
Physicochemical Properties
A clear understanding of the physical and chemical properties of 7-Bromo-5-chlorobenzo[d]isoxazole is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₃BrClNO | [3] |
| Molecular Weight | 232.46 g/mol | [3] |
| IUPAC Name | 7-bromo-5-chloro-1,2-benzoxazole | [3][4] |
| CAS Number | 1260903-12-5 | [4] |
Safety and Handling
General Handling Precautions:
-
Work in a well-ventilated fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
-
Avoid inhalation of dust, fumes, and vapors.[5]
-
Avoid contact with skin and eyes.[5] In case of contact, rinse immediately with plenty of water.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
Core Reactivity and Strategic Considerations
The synthetic utility of 7-Bromo-5-chlorobenzo[d]isoxazole is primarily derived from the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond is generally more reactive than the C-Cl bond, allowing for selective functionalization at the 7-position. This differential reactivity is a cornerstone of its application in the stepwise construction of complex molecules.
Application 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[6] In the context of 7-Bromo-5-chlorobenzo[d]isoxazole, this reaction is instrumental for introducing aryl, heteroaryl, or vinyl substituents at the 7-position.
Causality of Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. It is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf). The choice of ligand is critical; bulky, electron-rich phosphine ligands such as SPhos or XPhos can enhance catalytic activity, particularly for less reactive aryl chlorides, though for the more reactive aryl bromides, ligands like PPh₃ can be sufficient.
-
Base: A base is required to activate the boronic acid partner for transmetalation.[7][8] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often employed to dissolve both the organic and inorganic reagents.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of 7-Aryl-5-chlorobenzo[d]isoxazole
This protocol is a representative example and may require optimization for specific substrates. It is adapted from procedures for structurally similar 7-bromo-heterocycles.[2]
Materials:
-
7-Bromo-5-chlorobenzo[d]isoxazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add 7-Bromo-5-chlorobenzo[d]isoxazole, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Degas the solution by bubbling with the inert gas for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, enabling the introduction of a wide range of nitrogen-containing functional groups. This is particularly valuable in drug discovery, as the resulting arylamines are common pharmacophores.
Causality of Experimental Choices:
-
Catalyst and Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands, such as those from the Buchwald (e.g., XPhos, SPhos) or Hartwig groups, are essential for achieving high yields and broad substrate scope. The palladium precursor is typically Pd₂(dba)₃ or Pd(OAc)₂.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can also be effective.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent side reactions.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Protocol: Synthesis of 7-Amino-5-chlorobenzo[d]isoxazole Derivatives
This protocol is a general guideline and will likely require optimization based on the specific amine used.
Materials:
-
7-Bromo-5-chlorobenzo[d]isoxazole (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk tube.
-
Add anhydrous toluene, followed by the amine and then 7-Bromo-5-chlorobenzo[d]isoxazole.
-
Seal the Schlenk tube and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to afford the desired product.
Conclusion
7-Bromo-5-chlorobenzo[d]isoxazole is a valuable and versatile building block for the synthesis of a wide range of functionalized molecules. Its differential halogen reactivity allows for selective, stepwise elaboration, making it a powerful tool in the design and synthesis of novel compounds for drug discovery and materials science. The protocols provided herein serve as a starting point for the exploration of its synthetic potential.
References
-
PubChem. (n.d.). 7-Bromo-5-chlorobenzo[d]isoxazole. National Center for Biotechnology Information. Retrieved from [Link]
- Li, W., et al. (2022). Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. ACS Medicinal Chemistry Letters.
-
J&K Scientific. (n.d.). 7-Bromo-5-chlorobenzo[d]isoxazole. Retrieved from [Link]
- Guesmi, Z., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Sources
- 1. Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Bromo-5-chlorobenzo[d]isoxazole | C7H3BrClNO | CID 74890461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. fishersci.com [fishersci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. youtube.com [youtube.com]
The Strategic Utility of 7-Bromo-5-chlorobenzo[d]isoxazole in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the strategic selection of core molecular frameworks is paramount to the successful development of novel therapeutics. The benzo[d]isoxazole ring system represents a "privileged scaffold," a structural motif consistently found in biologically active compounds across a wide range of therapeutic areas.[1][2] Its unique electronic properties and conformational rigidity make it an ideal anchor for designing molecules that can effectively interact with specific biological targets. Within this important class of heterocycles, 7-Bromo-5-chlorobenzo[d]isoxazole emerges as a particularly valuable and versatile building block for medicinal chemists.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the applications of 7-Bromo-5-chlorobenzo[d]isoxazole in medicinal chemistry. We will delve into its role as a key intermediate in the synthesis of targeted therapies, with a particular focus on the development of kinase inhibitors for oncology. Furthermore, we will explore its potential in the design of novel antipsychotic agents, drawing parallels with established benzisoxazole-based drugs. This document will provide not only the conceptual framework for its application but also detailed, field-proven protocols for its synthetic manipulation and subsequent biological evaluation.
Chemical Profile of 7-Bromo-5-chlorobenzo[d]isoxazole:
-
IUPAC Name: 7-bromo-5-chloro-1,2-benzoxazole[3]
-
CAS Number: 1260903-12-5[4]
-
Molecular Formula: C₇H₃BrClNO[3]
-
Molecular Weight: 232.46 g/mol [3]
-
Structure:
The strategic placement of two distinct halogen atoms at the 5 and 7 positions of the benzisoxazole core offers medicinal chemists a powerful toolkit for molecular diversification. The bromine atom at the 7-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl substituents.[5][6] This capability is fundamental to the exploration of structure-activity relationships (SAR) and the fine-tuning of a compound's pharmacological profile.
Application in the Synthesis of Kinase Inhibitors: A Targeted Approach to Cancer Therapy
Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern oncology drug discovery. The benzisoxazole scaffold has been successfully employed in the design of potent kinase inhibitors.[7]
The 7-bromo-5-chlorobenzo[d]isoxazole scaffold provides an excellent starting point for the synthesis of novel kinase inhibitors. The bromine atom at the 7-position serves as a versatile handle for introducing various substituents that can be tailored to interact with the ATP-binding site of specific kinases. The chlorine atom at the 5-position can also influence the electronic properties of the ring system and contribute to binding interactions.
Workflow for the Development of Kinase Inhibitors from 7-Bromo-5-chlorobenzo[d]isoxazole
Caption: A generalized workflow for the development of kinase inhibitors.
Protocol: Suzuki-Miyaura Coupling of 7-Bromo-5-chlorobenzo[d]isoxazole with an Arylboronic Acid
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8] Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
7-Bromo-5-chlorobenzo[d]isoxazole
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)
-
Triphenylphosphine (PPh₃) (0.1 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a flame-dried round-bottom flask, add 7-Bromo-5-chlorobenzo[d]isoxazole (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-5-chlorobenzo[d]isoxazole derivative.
Application in the Development of Novel Antipsychotic Agents
The benzisoxazole scaffold is a key feature of several successful atypical antipsychotic drugs, such as risperidone and paliperidone.[9] These drugs typically exert their therapeutic effects through modulation of dopamine D₂ and serotonin 5-HT₂ₐ receptors. The structural and electronic properties of the benzisoxazole ring are crucial for the high-affinity binding of these drugs to their target receptors.
7-Bromo-5-chlorobenzo[d]isoxazole can serve as a valuable starting material for the synthesis of novel antipsychotic candidates. The halogen substituents provide opportunities for diversification to explore new chemical space and potentially discover compounds with improved efficacy, side-effect profiles, or pharmacokinetic properties compared to existing treatments.
Conceptual Design of Novel Antipsychotics
Caption: A conceptual workflow for designing novel antipsychotics.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for derivatives of 7-Bromo-5-chlorobenzo[d]isoxazole is not extensively published, general principles from related benzisoxazole series can be applied.
| Position | Modification | Potential Impact on Biological Activity |
| 7 | Introduction of various aryl and heteroaryl groups via Suzuki coupling. | Can significantly influence binding affinity and selectivity for target proteins (e.g., kinases, GPCRs). The nature of the substituent can modulate properties like solubility and metabolic stability. |
| 5 | The chloro group contributes to the overall electronic character of the scaffold. | Can be important for establishing key interactions within the binding pocket of a target protein. In some cases, it may be replaced with other small substituents to fine-tune activity. |
| 3 | While not directly substituted in the starting material, this position is often a site of derivatization in other benzisoxazole series. | Modifications at this position can have a profound effect on the pharmacological profile. |
Conclusion and Future Perspectives
7-Bromo-5-chlorobenzo[d]isoxazole represents a strategically important and highly versatile building block in medicinal chemistry. Its di-halogenated nature provides medicinal chemists with multiple avenues for synthetic elaboration, enabling the systematic exploration of chemical space and the optimization of pharmacological properties. The demonstrated utility of the broader benzisoxazole class in oncology and neuroscience underscores the significant potential of this specific scaffold in the development of next-generation targeted therapies. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to harness the full potential of 7-Bromo-5-chlorobenzo[d]isoxazole in their drug discovery endeavors. As our understanding of disease biology continues to evolve, the creative application of such privileged scaffolds will undoubtedly play a pivotal role in the discovery of new and effective medicines.
References
-
Benzisoxazole: a privileged scaffold for medicinal chemistry. (n.d.). PMC - NIH. Retrieved January 24, 2026, from [Link]
-
7-Bromo-5-chlorobenzo[d]isoxazole. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. (2025, January 10). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)isoxazoles. (2025, August 7). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. (n.d.). Zanco Journal of Medical Sciences. Retrieved January 24, 2026, from [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (n.d.). The Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 24, 2026, from [Link]
-
Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (n.d.). PMC - PubMed Central. Retrieved January 24, 2026, from [Link]
-
Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 24, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. (2025, August 6). ResearchGate. Retrieved January 24, 2026, from [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (2024, December 30). IP Innovative Publication. Retrieved January 24, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
-
Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). Engineered Science. Retrieved January 24, 2026, from [Link]
-
Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. (n.d.). PMC - NIH. Retrieved January 24, 2026, from [Link]
-
Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
- BENZO[D]ISOXAZOLE DERIVATIVES AS C-KIT TYROSINE KINASE INHIBITORS FOR THE TREATMENT OF DISORDERS ASSOCIATED WITH THE OVER PRODUC. (2007, July 18). Google Patents.
Sources
- 1. espublisher.com [espublisher.com]
- 2. Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Bromo-5-chlorobenzo[d]isoxazole | C7H3BrClNO | CID 74890461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. rsc.org [rsc.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. 7-Bromo-5-chlorobenzo[d]isoxazole - Lead Sciences [lead-sciences.com]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 7-Bromo-5-chlorobenzo[d]isoxazole
Introduction: The Imperative for Rigorous Characterization
The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Derivatives such as 7-Bromo-5-chlorobenzo[d]isoxazole are of significant interest as synthetic intermediates and potential drug candidates, where the specific halogenation pattern can critically influence biological activity and pharmacokinetic properties.[1][2] The precise identification and purity assessment of such molecules are non-negotiable prerequisites for their advancement in any research or drug development pipeline. An impurity or a misidentified structure can lead to erroneous biological data and significant delays.
This application note provides a comprehensive, multi-technique guide for the definitive characterization of 7-Bromo-5-chlorobenzo[d]isoxazole. We move beyond a simple listing of methods to explain the scientific rationale behind the selection of each technique, offering field-proven protocols and data interpretation insights. This integrated approach, combining spectroscopic and chromatographic methods, ensures a self-validating system for structural confirmation and purity assessment, meeting the highest standards of scientific integrity.
Physicochemical Profile
A foundational step in any analytical workflow is to understand the basic physicochemical properties of the analyte. This data informs sample preparation, solvent selection, and the choice of analytical techniques.
| Property | Value | Source |
| Chemical Structure | PubChem CID: 74890461 | |
| Molecular Formula | C₇H₃BrClNO | [3] |
| Molecular Weight | 232.46 g/mol | [3] |
| Monoisotopic Mass | 230.90865 Da | [3] |
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques probe the molecular structure at the atomic and bond level, providing the primary evidence for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
Expertise & Experience: NMR is the most powerful tool for elucidating the precise covalent structure of an organic molecule in solution. For 7-Bromo-5-chlorobenzo[d]isoxazole, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the aromatic ring. The chemical shifts are influenced by the anisotropic field of the aromatic ring and the electronic effects of the heteroatoms and halogen substituents, while spin-spin coupling provides definitive evidence of proton connectivity.[4][5]
Trustworthiness: The combination of ¹H chemical shifts, integration values (proton count), and coupling patterns, alongside the number and type of carbon signals in the ¹³C spectrum, creates a unique fingerprint. When this dataset is self-consistent, it provides unambiguous structural verification.
| Technique | Predicted Chemical Shift (δ, ppm) | Rationale / Expected Pattern |
| ¹H NMR | ~ 8.0 - 8.5 | H-4 : Singlet (or narrow doublet, J~2 Hz), deshielded by adjacent oxygen and chlorine. |
| ~ 7.8 - 8.2 | H-6 : Singlet (or narrow doublet, J~2 Hz), deshielded by adjacent bromine. | |
| ¹³C NMR | ~ 160 - 165 | C-7a : Quaternary carbon adjacent to oxygen. |
| ~ 150 - 155 | C-3 : Carbon of the isoxazole ring. | |
| ~ 120 - 140 | Aromatic carbons : C-4, C-5, C-6, C-7. Specific shifts influenced by halogen substitution. | |
| ~ 110 - 120 | C-3a : Quaternary carbon, part of the ring fusion. |
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure complete dissolution, using sonication if necessary.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with 16-32 scans.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm; CDCl₃ at 7.26 ppm).
-
Integrate all signals and analyze the coupling patterns.[6][7]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Calibrate the spectrum using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm; CDCl₃ at 77.16 ppm).
-
Sources
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. espublisher.com [espublisher.com]
- 3. 7-Bromo-5-chlorobenzo[d]isoxazole | C7H3BrClNO | CID 74890461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
The Strategic Utility of 7-Bromo-5-chlorobenzo[d]isoxazole in Contemporary Drug Discovery
Introduction: The Benzisoxazole Scaffold as a Cornerstone in Medicinal Chemistry
The benzisoxazole motif is a prominent heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry. Its rigid, planar structure and unique electronic properties make it an ideal building block for the design of small molecule therapeutics targeting a diverse array of biological targets.[1] Benzisoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, anticancer, anti-inflammatory, and anticonvulsant effects.[2] This has led to the successful development of several FDA-approved drugs, such as the atypical antipsychotic risperidone, which underscores the therapeutic potential embedded within this structural class.[3]
Within this important class of compounds, 7-Bromo-5-chlorobenzo[d]isoxazole emerges as a particularly valuable and versatile intermediate for library synthesis and lead optimization in drug discovery campaigns. The differential reactivity of the bromine and chlorine substituents on the benzene ring offers medicinal chemists a powerful tool for regioselective functionalization, enabling the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR). This application note will provide a detailed overview of the strategic applications of 7-Bromo-5-chlorobenzo[d]isoxazole in the synthesis of potential kinase inhibitors and antipsychotic agents, complete with detailed experimental protocols and methodologies for their biological evaluation.
Physicochemical Properties of 7-Bromo-5-chlorobenzo[d]isoxazole
A thorough understanding of the physicochemical properties of a starting material is crucial for reaction design and optimization. The key properties of 7-Bromo-5-chlorobenzo[d]isoxazole are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₃BrClNO | PubChem |
| Molecular Weight | 232.46 g/mol | PubChem |
| IUPAC Name | 7-bromo-5-chloro-1,2-benzoxazole | PubChem |
| CAS Number | 1260903-12-5 | J&K Scientific |
Application I: Synthesis of Novel Kinase Inhibitors
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors is therefore a major focus of modern drug discovery. The benzisoxazole scaffold has been successfully employed in the design of potent kinase inhibitors, including those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[4][5][6][7][8]
The 7-bromo substituent of 7-Bromo-5-chlorobenzo[d]isoxazole is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl moieties at this position, which can be directed towards the solvent-exposed region of the kinase active site to enhance potency and selectivity.
Protocol 1: Suzuki-Miyaura Coupling of 7-Bromo-5-chlorobenzo[d]isoxazole
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 7-Bromo-5-chlorobenzo[d]isoxazole with a representative arylboronic acid.
Materials:
-
7-Bromo-5-chlorobenzo[d]isoxazole
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Deionized water
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add 7-Bromo-5-chlorobenzo[d]isoxazole (1.0 mmol, 232.5 mg), 4-methoxyphenylboronic acid (1.1 mmol, 167 mg), and cesium carbonate (2.0 mmol, 652 mg).
-
Add palladium(II) acetate (0.02 mmol, 4.5 mg) and tricyclohexylphosphine tetrafluoroborate (0.04 mmol, 14.7 mg).
-
Evacuate and backfill the flask with argon three times.
-
Add toluene (10 mL) and deionized water (1 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously for 2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the desired 7-(4-methoxyphenyl)-5-chlorobenzo[d]isoxazole.
Causality and Self-Validation: The use of a palladium catalyst and a phosphine ligand is essential for the catalytic cycle of the Suzuki reaction. Cesium carbonate acts as the base required to activate the boronic acid. The reaction is performed under an inert atmosphere to prevent the oxidation of the palladium catalyst. Progress is monitored by chromatography to ensure the reaction goes to completion, which validates the endpoint of the protocol.
Protocol 2: In Vitro VEGFR-2 Kinase Assay
This protocol outlines a fluorescence-based assay to determine the inhibitory activity of the synthesized compounds against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)
-
ATP and MgCl₂
-
Fluorescently labeled substrate peptide (e.g., a generic tyrosine kinase substrate)
-
Synthesized benzisoxazole derivatives (dissolved in DMSO)
-
Staurosporine (positive control inhibitor)
-
384-well microtiter plates
-
Fluorescence plate reader
Procedure:
-
Prepare a master mix of VEGFR-2 kinase and the substrate peptide in kinase buffer.
-
Dispense the kinase/substrate mix into the wells of a 384-well plate.
-
Add the test compounds at various concentrations (typically a 10-point serial dilution starting from 100 µM) to the wells. Include wells with DMSO only (negative control) and staurosporine (positive control).
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a solution of ATP and MgCl₂ to each well.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Self-Validation: The inclusion of positive (staurosporine) and negative (DMSO) controls is critical for validating the assay performance. A robust Z'-factor should be calculated to ensure the assay is suitable for screening. The dose-response curve provides a quantitative measure of potency (IC₅₀), which is a self-validating output of the protocol.
Application II: Synthesis of Novel Antipsychotic Agents
Many atypical antipsychotic drugs, such as risperidone and iloperidone, feature a benzisoxazole core.[2] Their mechanism of action often involves antagonism of dopamine D₂ and serotonin 5-HT₂A receptors.[1][2] The 7-Bromo-5-chlorobenzo[d]isoxazole scaffold is an excellent starting point for generating novel compounds with potential antipsychotic activity. The chlorine atom at the 5-position can be targeted for nucleophilic aromatic substitution, while the bromine at the 7-position can be used for further diversification, as described in the previous section.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 7-Bromo-5-chlorobenzo[d]isoxazole: A Guide to Key Reaction Mechanisms
Introduction
7-Bromo-5-chlorobenzo[d]isoxazole is a halogenated heterocyclic compound that serves as a versatile building block in modern organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. The strategic placement of bromine and chlorine atoms on the benzisoxazole scaffold offers distinct reactive handles for selective functionalization, enabling the construction of complex molecular architectures. The benzisoxazole core itself is a privileged structure, found in a range of biologically active compounds.[1]
This guide provides an in-depth exploration of the reaction mechanisms of 7-Bromo-5-chlorobenzo[d]isoxazole, with a focus on palladium-catalyzed cross-coupling reactions. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors. The protocols provided herein are based on established methodologies for analogous systems and are designed to be readily adaptable for specific research applications.
Molecular Properties and Reactivity Overview
7-Bromo-5-chlorobenzo[d]isoxazole, with the chemical formula C₇H₃BrClNO, possesses a unique electronic profile that dictates its reactivity.[2] The electron-withdrawing nature of the isoxazole ring, coupled with the inductive effects of the chlorine and bromine substituents, renders the benzene ring electron-deficient. The bromine atom at the 7-position is the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions due to the weaker C-Br bond compared to the C-Cl bond. This selective reactivity is a cornerstone of its utility in stepwise synthetic strategies.
Table 1: Physicochemical Properties of 7-Bromo-5-chlorobenzo[d]isoxazole [2]
| Property | Value |
| CAS Number | 1260903-12-5 |
| Molecular Formula | C₇H₃BrClNO |
| Molecular Weight | 232.46 g/mol |
| IUPAC Name | 7-bromo-5-chloro-1,2-benzoxazole |
Core Reaction Mechanisms and Protocols
The synthetic utility of 7-Bromo-5-chlorobenzo[d]isoxazole is most profoundly demonstrated in palladium-catalyzed cross-coupling reactions. These transformations, cornerstones of modern organic synthesis, allow for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[3]
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[3] For 7-Bromo-5-chlorobenzo[d]isoxazole, this reaction selectively occurs at the C7-Br bond, allowing for the introduction of a wide range of aryl and heteroaryl substituents.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway.[4] It commences with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with the boronic acid, which is activated by the base. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
7-Bromo-5-chlorobenzo[d]isoxazole
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Toluene/Water 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a Schlenk flask, add 7-Bromo-5-chlorobenzo[d]isoxazole (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.05 mmol) to the flask.
-
Add the degassed solvent mixture (10 mL) to the flask.
-
Heat the reaction mixture to 100°C and stir for 12 hours, or until reaction completion is observed by TLC or LC-MS analysis.
-
Cool the reaction mixture to room temperature.
-
Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 7-aryl-5-chlorobenzo[d]isoxazole.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[5] This reaction is exceptionally valuable for synthesizing arylamines, which are prevalent in pharmaceuticals. With 7-Bromo-5-chlorobenzo[d]isoxazole, the amination occurs selectively at the C7 position.
The catalytic cycle of the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling.[6] It involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction, as it promotes both the oxidative addition and the reductive elimination steps.[7]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
This protocol is a general guideline and may require optimization based on the specific amine used.
Materials:
-
7-Bromo-5-chlorobenzo[d]isoxazole
-
Amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equivalents)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk tube, add the palladium catalyst (0.02 mmol) and the ligand (0.04 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add the base (1.4 mmol) to the tube.
-
In a separate flask, dissolve 7-Bromo-5-chlorobenzo[d]isoxazole (1.0 mmol) and the amine (1.2 mmol) in the anhydrous solvent (10 mL).
-
Add the solution of the reactants to the Schlenk tube containing the catalyst, ligand, and base.
-
Heat the reaction mixture to 100°C and stir for 16 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 7-amino-5-chlorobenzo[d]isoxazole derivative.
Troubleshooting and Optimization
Low Yields:
-
Catalyst and Ligand: The choice of palladium source and ligand is critical. For challenging couplings, consider using pre-catalysts or more electron-rich and bulky ligands.
-
Base: The strength and solubility of the base can significantly impact the reaction rate. For sensitive substrates, weaker bases like Cs₂CO₃ may be preferable.
-
Solvent: Ensure the use of anhydrous and degassed solvents to prevent catalyst deactivation.
-
Temperature and Reaction Time: Optimization of these parameters may be necessary for different substrates.
Side Reactions:
-
Homocoupling: Homocoupling of the boronic acid in Suzuki-Miyaura reactions can be minimized by the slow addition of the boronic acid or by using a suitable ligand.
-
Hydrodehalogenation: In both reactions, reduction of the C-Br bond can occur. This can sometimes be suppressed by adjusting the reaction conditions, such as the base or solvent.
Conclusion
7-Bromo-5-chlorobenzo[d]isoxazole is a valuable and versatile building block for the synthesis of complex organic molecules. Its selective reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, allows for the efficient construction of C-C and C-N bonds. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic campaigns, ultimately accelerating the discovery and development of new chemical entities.
References
- Chen, Y., et al. (2017). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 13, 1635–1642.
-
PubChem. (n.d.). 7-Bromo-5-chlorobenzo[d]isoxazole. Retrieved from [Link]
- Google Patents. (2018). Mono-ligated palladium catalysts, their synthesis and use in suzuki coupling. (WO2018106336A1).
-
MDPI. (2018). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Retrieved from [Link]
- Surry, D. S., & Buchwald, S. L. (2011). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization.
-
ResearchGate. (2017). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. Retrieved from [Link]
-
Lead Sciences. (n.d.). 7-Bromo-5-chlorobenzo[d]isoxazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
- Google Patents. (2004). Method for producing Suzuki coupling compound catalysed by a nickel compound. (EP1439157B1).
-
ResearchGate. (2021). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][2][8] thiadiazole with substituted anilines at conventional heating in Schlenk tube. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. 7-Bromo-5-chlorobenzo[d]isoxazole | C7H3BrClNO | CID 74890461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Versatility of 7-Bromo-5-chlorobenzo[d]isoxazole: A Guide for Researchers
Introduction: Unlocking the Potential of a Halogenated Heterocycle
In the landscape of modern medicinal chemistry and organic synthesis, halogenated heterocyclic compounds serve as powerful building blocks for the construction of complex molecular architectures. Among these, 7-Bromo-5-chlorobenzo[d]isoxazole is a key intermediate, offering two distinct halogen atoms for sequential and site-selective functionalization. This guide provides an in-depth exploration of the synthesis and synthetic applications of this versatile reagent, with a focus on its utility in palladium-catalyzed cross-coupling reactions. The strategic positioning of the bromine and chlorine atoms allows for differential reactivity, enabling chemists to introduce a variety of substituents and build molecular diversity. The isoxazole ring system itself is a "privileged structure" in drug discovery, appearing in numerous biologically active compounds.[1]
This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols for the effective use of 7-Bromo-5-chlorobenzo[d]isoxazole in the laboratory.
Physicochemical Properties
A clear understanding of the physical and chemical properties of 7-Bromo-5-chlorobenzo[d]isoxazole is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₃BrClNO | [2] |
| Molecular Weight | 232.46 g/mol | [2] |
| IUPAC Name | 7-bromo-5-chloro-1,2-benzoxazole | [2][3] |
| CAS Number | 1260903-12-5 | [3] |
| Canonical SMILES | C1=C(C=C(C2=C1C=NO2)Br)Cl | [2][3] |
Synthesis of 7-Bromo-5-chlorobenzo[d]isoxazole: A Plausible Pathway
The proposed multi-step synthesis commences with the bromination of 2-amino-4-chlorophenol, followed by diazotization and subsequent conversion to a hydroxyl group. The resulting phenol can then be formylated, and the subsequent oxime formation and cyclization would yield the target compound. A key consideration in any synthetic approach is the potential for isomeric impurities, which can arise from the starting materials or from a lack of regioselectivity in the halogenation steps.[4]
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway to 7-Bromo-5-chlorobenzo[d]isoxazole.
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of 7-Bromo-5-chlorobenzo[d]isoxazole lies in its capacity to undergo selective palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds (generally, C-Br is more reactive in oxidative addition to Pd(0)) allows for a stepwise functionalization strategy. This enables the synthesis of a diverse library of derivatives from a single, readily accessible starting material.[5][6]
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and organoboron compounds.[6][7] 7-Bromo-5-chlorobenzo[d]isoxazole is an excellent substrate for this reaction, with the C7-Br bond being the primary site of reactivity under standard conditions.
Mechanistic Rationale for Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 7-Bromo-5-chlorobenzo[d]isoxazole to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling of 7-Bromo-5-chlorobenzo[d]isoxazole
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 7-Bromo-5-chlorobenzo[d]isoxazole with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
7-Bromo-5-chlorobenzo[d]isoxazole (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 7-Bromo-5-chlorobenzo[d]isoxazole, the arylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-5-chlorobenzo[d]isoxazole.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a critical transformation in the synthesis of pharmaceuticals and other fine chemicals.[8][9][10] Similar to the Suzuki-Miyaura coupling, the C7-Br bond of 7-Bromo-5-chlorobenzo[d]isoxazole is the more reactive site for this transformation.
Mechanistic Rationale for Buchwald-Hartwig Amination
The catalytic cycle for the Buchwald-Hartwig amination shares similarities with other palladium-catalyzed cross-coupling reactions:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl bromide, forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine, forming a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of 7-Bromo-5-chlorobenzo[d]isoxazole
This protocol outlines a general procedure for the Buchwald-Hartwig amination of 7-Bromo-5-chlorobenzo[d]isoxazole. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.
Materials:
-
7-Bromo-5-chlorobenzo[d]isoxazole (1.0 eq)
-
Amine (1.1-1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Ligand (e.g., XPhos, SPhos, BINAP, 2-6 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 eq)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a robust inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add the anhydrous, deoxygenated solvent and stir for a few minutes to form the active catalyst.
-
Add 7-Bromo-5-chlorobenzo[d]isoxazole to the mixture.
-
Add the amine to the reaction mixture.
-
Seal the vessel and heat to the appropriate temperature (typically 80-110 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 7-amino-5-chlorobenzo[d]isoxazole derivative.
Further Synthetic Transformations
While palladium-catalyzed cross-coupling reactions are the primary application for 7-Bromo-5-chlorobenzo[d]isoxazole, other transformations can be envisaged:
-
Sequential Cross-Coupling: Following the functionalization of the C7-Br bond, the less reactive C5-Cl bond can be targeted under more forcing cross-coupling conditions, allowing for the synthesis of di-substituted benzisoxazoles.
-
Ring-Opening Reactions: The isoxazole ring can undergo cleavage under certain reductive or rearrangement conditions, providing access to other heterocyclic systems or functionalized aromatic compounds.[11][12] For instance, reductive cleavage of the N-O bond can lead to β-hydroxy ketones.[12]
Conclusion and Future Outlook
7-Bromo-5-chlorobenzo[d]isoxazole is a highly valuable and versatile building block for organic synthesis. Its differential halogenation provides a handle for selective, stepwise functionalization, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science. As the demand for novel, complex molecules continues to grow, the strategic application of such well-defined and reactive intermediates will remain a cornerstone of chemical innovation.
References
-
PubChem. 7-Bromo-5-chlorobenzo[d]isoxazole. National Center for Biotechnology Information. Available at: [Link]
- Lukoyanov, A. A., & Sukhorukov, A. Y. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 61(1), 1-25.
-
ResearchGate. Ring expansion of benzo[d]isoxazoles. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
- Georg Thieme Verlag. Product Class 10: 1,2-Benzisoxazoles and Related Compounds. Science of Synthesis, (2002).
-
ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]
- Zhang, J. Y., Kalgutkar, A. S., & Dalvie, D. K. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Journal of mass spectrometry, 39(4), 437–446.
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Available at: [Link]
- Royal Society of Chemistry. (2020). Palladium-catalyzed cross-couplings by C–O bond activation.
- Royal Society of Chemistry. Reactivity of 1,2-benzisoxazole 2-oxides. Journal of the Chemical Society, Perkin Transactions 1.
-
Royal Society of Chemistry. (2021). Synthesis of benzo[f][2][3]thiazepine 1,1-dioxides based on the visible-light-mediated aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes. Chemical Communications.
- PubMed Central. (2019). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Pharmaceutical Sciences.
-
ResearchGate. Table 1. Screening of palladium catalysts for the Suzuki coupling of... Available at: [Link]
- MDPI. (2018).
-
PubMed. Novel ring transformation of 5-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-isoxazole-4-carbaldehyde with 1,2-diaminobenzenes to 3-cyano-1,5-benzodiazepine C-nucleosides. Available at: [Link]
- MDPI. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
- PubMed Central. (2018). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances.
- PubMed Central. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journal of Organic Chemistry.
-
YouTube. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) [Video]. YouTube. Available at: [Link]
- Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry.
- Royal Society of Chemistry. (2018). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry.
-
ResearchGate. New catalysts for cross-coupling reactions based on Pd(II) complexes with substituted isoxazoles and isothiazoles. Available at: [Link]
-
Alchem.Pharmtech. CAS 1260677-07-3 | 7-Bromo-3-chlorobenzo[d]isoxazole. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available at: [Link]
-
ResearchGate. Reductive ring scission reactions of the 1,2-benzisoxazole-containing anticonvulsant zonisamide. Available at: [Link]
Sources
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Bromo-5-chlorobenzo[d]isoxazole | C7H3BrClNO | CID 74890461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 7-Bromo-5-chlorobenzo[d]isoxazole
Welcome to the technical support center for the synthesis of 7-Bromo-5-chlorobenzo[d]isoxazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and improve your yield and purity.
Introduction to the Synthesis of 7-Bromo-5-chlorobenzo[d]isoxazole
7-Bromo-5-chlorobenzo[d]isoxazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Its synthesis typically proceeds through a two-step sequence: the oximation of a substituted 2-hydroxybenzaldehyde followed by an intramolecular cyclization. While the route is conceptually straightforward, achieving high yields and purity can be challenging due to potential side reactions and the need for precise control of reaction conditions.
This guide will focus on the most common and plausible synthetic pathway, starting from the commercially available 3-Bromo-5-chloro-2-hydroxybenzaldehyde.
Synthetic Pathway Overview
The synthesis can be visualized as a two-stage process:
Caption: General synthetic pathway for 7-Bromo-5-chlorobenzo[d]isoxazole.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
Part 1: Oximation of 3-Bromo-5-chloro-2-hydroxybenzaldehyde
Question 1: My oximation reaction is slow or incomplete. What are the likely causes and how can I improve the conversion?
Answer:
Incomplete oximation is a frequent issue that can significantly impact the overall yield. Several factors can contribute to this problem:
-
Insufficient Basicity: The reaction of hydroxylamine hydrochloride with the aldehyde requires a base to liberate the free hydroxylamine, which is the active nucleophile. If the base is too weak or used in insufficient quantity, the reaction will be slow.
-
Solution: Ensure you are using at least one equivalent of a suitable base. Common choices include sodium hydroxide, sodium carbonate, or an organic base like pyridine. For this substrate, a slightly stronger base like sodium hydroxide in aqueous ethanol is often effective.
-
-
Low Reaction Temperature: While some oximations proceed at room temperature, substituted and sterically hindered aldehydes may require heating to achieve a reasonable reaction rate.
-
Solution: Try gently heating the reaction mixture to 40-60 °C. Monitor the progress by Thin Layer Chromatography (TLC) to avoid potential side reactions at higher temperatures.
-
-
Poor Solubility of Starting Material: 3-Bromo-5-chloro-2-hydroxybenzaldehyde may have limited solubility in purely aqueous solutions.
-
Solution: Use a co-solvent system such as ethanol/water or methanol/water to ensure all reactants are in solution.
-
Troubleshooting Workflow for Incomplete Oximation
Caption: Decision tree for troubleshooting incomplete oximation.
Question 2: I am observing multiple spots on TLC during the oximation, even when the starting material is consumed. What are these byproducts?
Answer:
The formation of byproducts during oximation can complicate purification and reduce the yield of the desired oxime. Potential side products include:
-
E/Z Isomers of the Oxime: Aldoximes can exist as a mixture of E and Z geometric isomers. These may appear as two distinct, often close-running, spots on TLC. For the subsequent cyclization, the stereochemistry of the oxime is generally not critical as the reaction proceeds through a common intermediate.
-
Beckmann Rearrangement: Under certain conditions (e.g., strong acid or high temperatures), the oxime can undergo a Beckmann rearrangement to form the corresponding amide.[1]
-
Solution: Avoid harsh acidic conditions and excessive heat during the oximation and workup.
-
-
Hydrolysis of the Oxime: The oxime can hydrolyze back to the aldehyde, especially during aqueous workup if the pH is not controlled.
-
Solution: Perform the workup under neutral or slightly basic conditions and avoid prolonged exposure to acidic environments.
-
Part 2: Intramolecular Cyclization to 7-Bromo-5-chlorobenzo[d]isoxazole
Question 3: My cyclization reaction is giving a low yield of the desired benzoisoxazole. How can I optimize this step?
Answer:
The intramolecular cyclization of the 2-hydroxybenzaldehyde oxime is the critical ring-forming step. Low yields are often due to suboptimal reaction conditions or competing side reactions.
-
Choice of Base/Acid: This cyclization can be promoted by either a base or an acid. The choice of catalyst is crucial and substrate-dependent.
-
Base-Catalyzed Cyclization: A base deprotonates the phenolic hydroxyl group, which then acts as a nucleophile to displace a leaving group on the oxime nitrogen (often formed in situ). Common bases include sodium hydroxide, potassium carbonate, or triethylamine.
-
Acid-Catalyzed Cyclization: An acid can protonate the oxime hydroxyl, making it a better leaving group for the intramolecular nucleophilic attack by the phenolic oxygen.
-
Solution: Screen different catalysts. For this substrate, a base-catalyzed approach is generally effective. A common method involves treating the oxime with a base in a suitable solvent.
-
-
Reaction Temperature and Time: The cyclization may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition.
-
Solution: Start with gentle heating (e.g., reflux in ethanol) and monitor the reaction by TLC. If the reaction is slow, a higher boiling point solvent like DMF could be considered, but with caution to avoid degradation.
-
-
Incomplete Conversion: Insufficient reaction time or a non-optimal temperature can lead to the recovery of the starting oxime.
-
Solution: Ensure the reaction is run to completion by monitoring with TLC. Extend the reaction time if necessary.
-
Question 4: I am seeing significant amounts of impurities in my crude product after cyclization. What are the likely side products?
Answer:
Side reactions during cyclization are a common source of low yields and purification challenges.
-
Nitrile Formation: Dehydration of the aldoxime to form the corresponding nitrile (3-bromo-5-chloro-2-hydroxybenzonitrile) is a potential side reaction, especially under harsh dehydrating conditions.[1]
-
Polymerization/Decomposition: Electron-rich phenols and oximes can be susceptible to polymerization or decomposition under strong acidic or basic conditions, or at high temperatures. This often results in the formation of an intractable tar-like material.
-
Solution: Use milder reaction conditions. If using a strong base, add it slowly at a lower temperature. Avoid unnecessarily high reaction temperatures and prolonged reaction times.
-
-
Isomeric Byproducts: While less common in this intramolecular cyclization, impurities in the starting aldehyde can lead to isomeric benzoisoxazoles that may be difficult to separate.
Table 1: Summary of Troubleshooting Strategies
| Issue | Probable Cause | Recommended Solution |
| Low Yield in Oximation | Incomplete reaction | Optimize base, temperature, and solvent. Ensure complete dissolution of starting materials. |
| Multiple Spots in Oximation TLC | Formation of E/Z isomers, Beckmann rearrangement | E/Z isomers are often unavoidable but usually do not affect the next step. Avoid strong acids and high temperatures to prevent rearrangement. |
| Low Yield in Cyclization | Suboptimal catalyst, temperature, or reaction time | Screen different bases or acids. Optimize temperature and monitor the reaction to completion by TLC. |
| Formation of Tar/Polymer | Harsh reaction conditions (strong acid/base, high temp) | Use milder conditions. Consider a weaker base or lower reaction temperature. |
| Presence of Nitrile Impurity | Dehydration of the oxime | Avoid harsh dehydrating agents. A base-catalyzed cyclization is less likely to cause this side reaction. |
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific laboratory conditions and reagent purity.
Protocol 1: Synthesis of 3-Bromo-5-chloro-2-hydroxybenzaldehyde Oxime
Materials:
-
3-Bromo-5-chloro-2-hydroxybenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 3-Bromo-5-chloro-2-hydroxybenzaldehyde (1.0 eq.) in ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq.) and sodium hydroxide (1.3 eq.) in water.
-
Slowly add the aqueous hydroxylamine/NaOH solution to the stirred solution of the aldehyde at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and reduce the volume of ethanol by approximately half using a rotary evaporator.
-
Add cold water to the concentrated mixture to precipitate the oxime.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the 3-Bromo-5-chloro-2-hydroxybenzaldehyde oxime. The product can be used in the next step without further purification if it is of sufficient purity.
Protocol 2: Synthesis of 7-Bromo-5-chlorobenzo[d]isoxazole (Intramolecular Cyclization)
Materials:
-
3-Bromo-5-chloro-2-hydroxybenzaldehyde oxime
-
Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
-
Dimethylformamide (DMF) or Ethanol
Procedure:
-
To a solution of 3-Bromo-5-chloro-2-hydroxybenzaldehyde oxime (1.0 eq.) in a suitable solvent (e.g., DMF or ethanol) in a round-bottom flask, add a base (e.g., K₂CO₃, 2.0 eq. or NaOH, 1.5 eq.).
-
Heat the reaction mixture to 80-100 °C (if using DMF) or to reflux if using ethanol.
-
Monitor the reaction by TLC. The cyclization is typically complete within 3-6 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
Purification
The crude 7-Bromo-5-chlorobenzo[d]isoxazole can be purified by one of the following methods:
-
Recrystallization: This is an effective method if a suitable solvent system can be found. A mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexane) is often a good starting point.
-
Column Chromatography: For more challenging separations, column chromatography on silica gel is recommended. A gradient elution system starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) will likely provide good separation of the product from any impurities.[2]
References
-
Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols; preparation of 3-bromosalicylaldehyde. Organic Syntheses, 82, 64-69. [Link]
-
Patil, V. V., Gayakwad, E. M., & Shankarling, G. S. (2016). An efficient, rapid oxidation of various aliphatic amines to oximes in high conversion with >90% oxime selectivity at room temperature under catalyst-free conditions. The Journal of Organic Chemistry, 81(3), 781-786. [Link]
-
Norman, A. L., Shurrush, K. A., Calleroz, A. T., & Mosher, M. D. (2007). A tandem oximation-cyclization route to Δ2-isoxazolines. Tetrahedron Letters, 48(39), 6849-6851. [Link]
- Palermo, M. G. (2015). A convenient one pot synthesis of 3-amino 1,2-benzisoxazole derivatives. Journal of Heterocyclic Chemistry, 52(5), 1547-1551.
-
Organic Syntheses. (n.d.). m-Hydroxybenzaldehyde. Organic Syntheses, Coll. Vol. 3, p.564 (1955); Vol. 22, p.69 (1942). [Link]
-
Wikipedia. (2023). Benzaldehyde oxime. [Link]
-
PubChem. (n.d.). 3-Bromo-5-chloro-2-hydroxybenzaldehyde. [Link]
-
Fisher Scientific. (n.d.). 3-Bromo-5-chloro-2-hydroxybenzaldehyde, 97%. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of 7-Bromo-5-chlorobenzo[d]isoxazole for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the benzo[d]isoxazole scaffold is a privileged structure, appearing in a multitude of biologically active compounds. The specific analogue, 7-Bromo-5-chlorobenzo[d]isoxazole, presents a unique substitution pattern that is of significant interest for the development of novel therapeutic agents. This guide provides an in-depth, objective comparison of plausible synthetic methodologies for this target molecule. The analysis emphasizes the underlying chemical principles, practical considerations, and is supported by data from analogous transformations reported in the scientific literature.
Two primary synthetic strategies are proposed and evaluated, each commencing from commercially available precursors and employing distinct chemical transformations to construct the isoxazole ring. A third, alternative route is also briefly discussed.
Proposed Synthetic Pathways
For clarity and direct comparison, the synthesis of 7-Bromo-5-chlorobenzo[d]isoxazole can be conceptually approached via two main retrosynthetic disconnections, leading to two distinct forward synthetic plans.
Caption: Workflow for the synthesis via a substituted salicylaldehyde.
Detailed Protocol
Step 1: Synthesis of 2-Bromo-4-chloro-6-hydroxybenzaldehyde
The introduction of a formyl group ortho to the hydroxyl group of 2-bromo-4-chlorophenol is a critical step. While various formylation methods exist, the Duff reaction or the Reimer-Tiemann reaction are common choices. However, for regioselectivity and milder conditions, a magnesium chloride-catalyzed ortho-formylation with paraformaldehyde and triethylamine is a preferable method. [1][2]
-
Procedure: To a solution of 2-bromo-4-chlorophenol in a suitable solvent such as acetonitrile, add anhydrous magnesium chloride and triethylamine. Heat the mixture to reflux and add paraformaldehyde portion-wise. The reaction is typically monitored by TLC. Upon completion, the reaction is quenched with dilute acid and the product is extracted with an organic solvent. Purification is usually achieved by column chromatography.
Step 2: Synthesis of 2-Bromo-4-chloro-6-hydroxybenzaldehyde oxime
The oximation of the synthesized salicylaldehyde is a standard and generally high-yielding transformation. [3][4]
-
Procedure: The 2-bromo-4-chloro-6-hydroxybenzaldehyde is dissolved in an alcohol, such as ethanol. An aqueous solution of hydroxylamine hydrochloride and a base, like sodium acetate or pyridine, is added. The mixture is stirred at room temperature or with gentle heating until the reaction is complete. The product, the oxime, often precipitates from the reaction mixture and can be collected by filtration.
Step 3: Dehydrative Cyclization to 7-Bromo-5-chlorobenzo[d]isoxazole
The final step is the intramolecular cyclization of the oxime to form the benzisoxazole ring. This is typically achieved through dehydration. [5]
-
Procedure: The 2-bromo-4-chloro-6-hydroxybenzaldehyde oxime is treated with a dehydrating agent. Common reagents for this transformation include acetic anhydride, thionyl chloride, or triflic anhydride. [6]The choice of reagent can influence the reaction conditions and the work-up procedure. For instance, using acetic anhydride often requires heating, while reactions with thionyl chloride can proceed at lower temperatures. After the reaction, the mixture is carefully quenched and the product is isolated by extraction and purified by chromatography or recrystallization.
Method 1: Performance Analysis
| Parameter | Assessment | Supporting Data/Rationale |
| Overall Yield | Moderate | Yields for each step can be variable. Formylation of highly substituted phenols can sometimes be low yielding. Oximation is generally efficient. Cyclization yields depend on the chosen dehydrating agent. |
| Scalability | Moderate | The formylation step can be challenging to scale up due to potential side reactions and purification difficulties. The subsequent steps are more amenable to larger scale synthesis. |
| Safety | Moderate | Requires handling of paraformaldehyde (toxic), triethylamine (corrosive), and dehydrating agents like thionyl chloride (highly corrosive and reacts violently with water). |
| Cost-Effectiveness | Good | Starting materials are generally commercially available and relatively inexpensive. Reagents for each step are common laboratory chemicals. |
Method 2: Cyclization from a Substituted Nitrophenol
This alternative route involves the initial synthesis of a nitrophenol, followed by reduction to the corresponding aminophenol. The benzisoxazole ring is then formed via a diazotization and intramolecular cyclization sequence.
Experimental Workflow
Caption: Workflow for the synthesis via a substituted nitrophenol.
Detailed Protocol
Step 1: Synthesis of 2-Bromo-4-chloro-6-nitrophenol
The nitration of the starting phenol requires careful control of conditions to achieve the desired regioselectivity. [7][8][9][10][11]
-
Procedure: 2-Bromo-4-chlorophenol is dissolved in a suitable solvent, and a nitrating agent, typically a mixture of nitric acid and sulfuric acid, is added dropwise at a low temperature (e.g., 0 °C). The reaction is highly exothermic and requires careful temperature control to prevent over-nitration or side reactions. After the addition is complete, the reaction is stirred for a period before being quenched by pouring it onto ice. The solid product is then filtered, washed, and can be purified by recrystallization.
Step 2: Synthesis of 2-Amino-4-chloro-6-bromophenol
The reduction of the nitro group to an amine is a common and well-established transformation. [12][13][14][15][16]
-
Procedure: The 2-bromo-4-chloro-6-nitrophenol is suspended in an acidic medium, such as hydrochloric acid, and a reducing agent like tin(II) chloride or iron powder is added. The mixture is heated to facilitate the reduction. The progress of the reaction can be monitored by TLC. Upon completion, the reaction mixture is basified to precipitate the aminophenol, which is then filtered and washed.
Step 3: Diazotization and Cyclization to 7-Bromo-5-chlorobenzo[d]isoxazole
This final step involves the formation of a diazonium salt from the aminophenol, which then undergoes an intramolecular cyclization to yield the benzisoxazole.
-
Procedure: The 2-amino-4-chloro-6-bromophenol is dissolved in an aqueous acid solution and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise, maintaining the low temperature. The resulting diazonium salt solution is then typically warmed to room temperature or gently heated to induce cyclization. The product may precipitate or require extraction with an organic solvent. Purification is achieved through chromatography or recrystallization.
Method 2: Performance Analysis
| Parameter | Assessment | Supporting Data/Rationale |
| Overall Yield | Potentially Higher | Nitration and reduction steps are often high-yielding. The final diazotization-cyclization can also be efficient, potentially leading to a better overall yield compared to Method 1. |
| Scalability | Good | These are classical, well-understood reactions that are generally amenable to scaling up, although the nitration step requires careful thermal management. |
| Safety | High Concern | Involves the use of a nitrating mixture (highly corrosive and can cause explosions if not handled correctly) and the in-situ generation of a diazonium salt (potentially explosive). Strict safety protocols are essential. |
| Cost-Effectiveness | Very Good | The reagents used in this sequence (nitric acid, sulfuric acid, reducing metals, sodium nitrite) are inexpensive bulk chemicals. |
Alternative Approach: Sandmeyer-type Reaction
A third, less common, but plausible route could involve a Sandmeyer-type reaction on a suitable precursor. For instance, starting from a 2,6-dibromo-4-chlorophenol, one could potentially replace one of the bromine atoms with a cyano group, which could then be transformed into the isoxazole ring. However, achieving the required regioselectivity in the initial halogenation and subsequent Sandmeyer reaction would be a significant challenge. Due to these complexities and the lack of direct literature precedence for this specific transformation, this route is considered less practical than the two detailed above.
Comparative Summary
| Feature | Method 1 (from Salicylaldehyde) | Method 2 (from Nitrophenol) |
| Starting Material | 2-Bromo-4-chlorophenol | 2-Bromo-4-chlorophenol |
| Number of Steps | 3 | 3 |
| Key Intermediates | 2-Bromo-4-chloro-6-hydroxybenzaldehyde, Oxime derivative | 2-Bromo-4-chloro-6-nitrophenol, 2-Amino-4-chloro-6-bromophenol |
| Potential Yield | Moderate | Potentially Higher |
| Scalability | Moderate | Good |
| Safety Concerns | Moderate (Paraformaldehyde, Thionyl Chloride) | High (Nitrating mixture, Diazonium salts) |
| Cost-Effectiveness | Good | Very Good |
Conclusion and Recommendation
Both Method 1 and Method 2 present viable pathways for the synthesis of 7-Bromo-5-chlorobenzo[d]isoxazole.
-
Method 1 is arguably the safer of the two approaches, avoiding the use of highly hazardous nitrating mixtures and potentially explosive diazonium intermediates. This makes it a more attractive option for a standard research laboratory setting where specialized safety infrastructure for handling such reagents may be limited. However, it may suffer from lower overall yields, particularly in the formylation step.
-
Method 2 offers the potential for higher overall yields and utilizes less expensive starting materials, making it more suitable for large-scale production. However, the significant safety hazards associated with the nitration and diazotization steps cannot be overstated and necessitate a highly controlled environment and experienced personnel.
For research and development purposes, where safety and procedural simplicity are often prioritized, Method 1 is the recommended starting point . For process chemistry and large-scale manufacturing, a thorough risk assessment and optimization of Method 2 could prove to be the more economically viable option.
This guide provides a framework for approaching the synthesis of 7-Bromo-5-chlorobenzo[d]isoxazole. The provided protocols are based on analogous transformations and should be optimized for the specific substrates. It is imperative that all experimental work is conducted with strict adherence to safety protocols and in a well-equipped laboratory.
References
Sources
- 1. 2-Bromo-6-chloro-4-hydroxybenzaldehyde|CAS 1629141-16-7 [benchchem.com]
- 2. 1629141-16-7 Cas No. | 2-Bromo-6-chloro-4-hydroxybenzaldehyde | Matrix Scientific [matrixscientific.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
- 8. 2-Bromo-4-chloro-6-nitrophenol | C6H3BrClNO3 | CID 291871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. 15969-10-5|2-Bromo-4-chloro-6-nitrophenol|BLD Pharm [bldpharm.com]
- 11. arctomsci.com [arctomsci.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. semanticscholar.org [semanticscholar.org]
- 16. US4264525A - Stepwise reduction of p-nitrophenol - Google Patents [patents.google.com]
A Researcher's Comparative Guide to Validating the Mechanism of Action of 7-Bromo-5-chlorobenzo[d]isoxazole
For drug development professionals and researchers, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous mechanistic validation. This guide provides an in-depth, experience-driven framework for elucidating and confirming the mechanism of action (MoA) of a novel compound, 7-Bromo-5-chlorobenzo[d]isoxazole. As this specific molecule is not extensively characterized in public literature, we will approach this task from a discovery perspective. We will hypothesize a plausible MoA based on the activities of related compounds and then systematically validate it.
The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial effects.[1][2] Notably, many anti-inflammatory agents function by inhibiting key signaling pathways.[3] Drawing from this, we will hypothesize that 7-Bromo-5-chlorobenzo[d]isoxazole (referred to as BCBI) acts as an inhibitor of the pro-inflammatory NF-κB signaling pathway. This guide will compare BCBI's performance against a known NF-κB inhibitor, BAY 11-7082, providing the necessary experimental protocols to rigorously test this hypothesis.
Part 1: Initial Target Identification and Biochemical Validation
The first principle of MoA validation is to confirm a direct physical interaction between the compound and its putative target. Our hypothesis posits that BCBI interferes with the NF-κB pathway. A key upstream regulator of this pathway is the IκB kinase (IKK) complex.[4] We will therefore test the hypothesis that BCBI directly inhibits IKKβ, a critical subunit of this complex.
In Vitro Kinase Assay: The First Litmus Test
The most direct way to test our hypothesis is to determine if BCBI can inhibit the enzymatic activity of IKKβ in a cell-free system. This experiment is crucial as it isolates the interaction between the compound and the kinase from the complexities of a cellular environment.
Experimental Rationale: We will measure the phosphorylation of a known IKKβ substrate in the presence of varying concentrations of BCBI. A reduction in substrate phosphorylation will indicate direct inhibition. We will run BAY 11-7082 as a positive control inhibitor.
Detailed Protocol: In Vitro IKKβ Kinase Assay [5][6][7]
-
Reaction Setup: In a 96-well plate, prepare a master mix containing recombinant human IKKβ enzyme and a biotinylated IκBα peptide substrate in a kinase buffer.
-
Compound Addition: Add serial dilutions of BCBI (e.g., from 1 nM to 100 µM) and BAY 11-7082 to the wells. Include a DMSO-only control (vehicle).
-
Initiation: Start the kinase reaction by adding ATP. Incubate for 30 minutes at 30°C.
-
Termination: Stop the reaction by adding EDTA.
-
Detection: Use a luminescence-based assay kit to quantify the amount of ADP produced, which is directly proportional to kinase activity.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Surface Plasmon Resonance (SPR): Quantifying the Binding Interaction
While an activity assay demonstrates functional inhibition, it does not prove direct binding. Surface Plasmon Resonance (SPR) is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity (KD) of a small molecule to its protein target.[8][9][10]
Experimental Rationale: By immobilizing the IKKβ protein on a sensor chip and flowing BCBI over the surface, we can directly measure the binding and dissociation, providing definitive evidence of a physical interaction.[11]
Detailed Protocol: SPR Analysis of BCBI Binding to IKKβ [8][12]
-
Chip Preparation: Covalently immobilize recombinant IKKβ onto a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of concentrations of BCBI and BAY 11-7082 in a suitable running buffer, often containing a small percentage of DMSO to ensure solubility.
-
Binding Measurement: Inject the different concentrations of the analytes over the IKKβ-coated surface and a reference flow cell. The instrument detects changes in the refractive index at the surface as the analyte binds.
-
Regeneration: After each injection, regenerate the sensor surface by injecting a low pH buffer to remove the bound analyte.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Comparative Data Summary (Hypothetical Results)
| Compound | Target | Assay Type | IC50 (nM) | KD (nM) |
| BCBI | IKKβ | Kinase Assay | 150 | - |
| BCBI | IKKβ | SPR | - | 250 |
| BAY 11-7082 | IKKβ | Kinase Assay | 50 | - |
| BAY 11-7082 | IKKβ | SPR | - | 85 |
Part 2: Cellular Target Engagement and Downstream Pathway Analysis
Confirming that a compound binds and inhibits its target in a test tube is a critical first step, but it is essential to demonstrate that this interaction occurs within the complex milieu of a living cell.[13]
Cellular Thermal Shift Assay (CETSA): Verifying Target Engagement in Cells
CETSA is a powerful technique for confirming that a drug binds to its target in a cellular environment.[14] The principle is that when a ligand binds to a protein, it generally increases the protein's thermal stability.[15]
Experimental Rationale: We will treat cells with BCBI, heat them across a range of temperatures, and then quantify the amount of soluble IKKβ remaining. An increase in the melting temperature of IKKβ in the presence of BCBI provides strong evidence of intracellular target engagement.[16]
Detailed Protocol: CETSA for IKKβ Target Engagement [17][18]
-
Cell Treatment: Culture a suitable cell line (e.g., HEK293T) and treat with either vehicle (DMSO), BCBI (e.g., 10 µM), or BAY 11-7082 (e.g., 2 µM) for 1 hour.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them individually at different temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Fractionation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Detection: Analyze the amount of soluble IKKβ in the supernatant by Western blot.
-
Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the curve to the right indicates stabilization of the target protein.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Western Blot Analysis: Monitoring Downstream Signaling
The ultimate validation of an inhibitor's MoA is to show that it modulates the downstream signaling pathway as predicted. For an IKKβ inhibitor, we expect to see a reduction in the phosphorylation of IκBα and a subsequent decrease in the nuclear translocation of the NF-κB p65 subunit.
Experimental Rationale: We will stimulate cells with a pro-inflammatory agent (like TNF-α) to activate the NF-κB pathway and then measure the levels of phosphorylated IκBα and nuclear p65 in the presence and absence of our inhibitors.
Detailed Protocol: Western Blot for NF-κB Pathway Activation
-
Cell Treatment: Plate cells and pre-treat for 1 hour with vehicle, BCBI, or BAY 11-7082.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15 minutes.
-
Lysis and Fractionation: For phospho-IκBα analysis, lyse the whole cells. For p65 analysis, perform nuclear/cytoplasmic fractionation.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membranes with primary antibodies against phospho-IκBα, total IκBα, p65, and loading controls (e.g., GAPDH for whole-cell lysate, Lamin B1 for nuclear fraction).
-
Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the bands. Quantify the band intensities and normalize to the loading control.
Caption: NF-κB signaling pathway and points of inhibition.
Conclusion and Future Directions
This guide outlines a logical, multi-step process for validating the hypothesized mechanism of action of 7-Bromo-5-chlorobenzo[d]isoxazole as an NF-κB pathway inhibitor. By systematically moving from direct biochemical assays to cellular target engagement and downstream functional readouts, researchers can build a robust, evidence-based case for the compound's MoA.
The comparative data against a known inhibitor, BAY 11-7082, provides essential context for evaluating the potency and efficacy of BCBI. While our hypothetical data positions BCBI as a valid IKKβ inhibitor, further studies would be required to assess its selectivity against other kinases and to explore its therapeutic potential in relevant disease models. This self-validating workflow ensures scientific integrity and provides a clear path forward in the drug discovery process.
References
-
Kamal, A., et al. (2020). Biological activities of benzoxazole and its derivatives. ResearchGate. Available at: [Link]
-
Carbone, L., et al. (2015). 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1][19][20]thiadiazine 1,1-Dioxide as Positive Allosteric Modulator of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor. ACS Chemical Neuroscience. Available at: [Link]
-
Kaur, R., et al. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]
-
Shaik, J. B., et al. (2022). Overview on Diverse Biological Activities of Benzisoxazole Derivatives. Springer Proceedings in Materials. Available at: [Link]
-
Shaik, J. B., et al. (2022). Overview on Diverse Biological Activities of Benzisoxazole Derivatives. ResearchGate. Available at: [Link]
-
Ahmad, W., et al. (2023). NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. PubMed Central. Available at: [Link]
-
Al-Mokadem, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future Medicinal Chemistry. Available at: [Link]
-
Anonymous (2023). In vitro kinase assay. protocols.io. Available at: [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
-
Zhang, Y., & Wu, C. (2019). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology. Available at: [Link]
-
Emaduddin, M., et al. (2014). In vitro NLK Kinase Assay. Bio-protocol. Available at: [Link]
-
Kumar, P., & Parray, A. A. (2023). A beginner’s guide to surface plasmon resonance. The Biochemist. Available at: [Link]
-
Patsnap Synapse (2024). What are NF-κB inhibitors and how do they work?. Patsnap. Available at: [Link]
-
Biosensing Instrument (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument. Available at: [Link]
-
Tang, W., et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Molecules. Available at: [Link]
-
Gökhan-Kelekçi, N., et al. (2003). Studies on novel 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives as potential analgesic and anti-inflammatory agents. Archiv der Pharmazie. Available at: [Link]
-
News-Medical.Net (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
-
Bio-protocol (2022). In vitro kinase assay. Bio-protocol. Available at: [Link]
-
Bio-Rad. Large and Small Molecule Screening by SPR. Bio-Rad. Available at: [Link]
-
BioCurate. Small molecule tool compound validation – BioCurate's perspective. BioCurate. Available at: [Link]
-
Mondal, S., et al. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ-lactams. Organic & Biomolecular Chemistry. Available at: [Link]
-
Sola, L., et al. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. ResearchGate. Available at: [Link]
-
Bio-protocol (2024). Cellular thermal shift assay (CETSA). Bio-protocol. Available at: [Link]
-
Anonymous (2023). In vitro kinase assay v1. ResearchGate. Available at: [Link]
-
Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. Available at: [Link]
-
Renuka, S., & Kota, R. K. (2015). Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry. Available at: [Link]
-
Shaw, J., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Available at: [Link]
-
BellBrook Labs (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]
-
Reichart, T. M. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Life Sciences. Available at: [Link]
-
Shaker, Y. M., & El-Brollosy, N. R. (2019). Synthesis and Biological activities of 1,2-Benzisoxazoles and their N-Glucosides. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Arkin, M. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. Available at: [Link]
-
Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
-
Kumar, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]
-
Wu, Y., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. ResearchGate. Available at: [Link]
-
Kumar, V., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Future Medicinal Chemistry. Available at: [Link]
Sources
- 1. cris.technion.ac.il [cris.technion.ac.il]
- 2. researchgate.net [researchgate.net]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro kinase assay [protocols.io]
- 6. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro kinase assay [bio-protocol.org]
- 8. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Large and Small Molecule Screening by SPR | Bio-Rad [bio-rad.com]
- 11. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 12. biosensingusa.com [biosensingusa.com]
- 13. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. news-medical.net [news-medical.net]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-Dioxide as Positive Allosteric Modulator of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor. The End of the Unsaturated-Inactive Paradigm? - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of 7-Bromo-5-chlorobenzo[d]isoxazole: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzo[d]isoxazole scaffold is a "privileged structure," forming the core of numerous biologically active compounds.[1] The strategic placement of halogen atoms on this scaffold can significantly modulate the physicochemical properties and biological activity of the resulting molecules. This guide provides an in-depth technical overview for the independent validation of 7-Bromo-5-chlorobenzo[d]isoxazole, a di-halogenated derivative with potential for further investigation. While specific research findings on this particular molecule are not extensively documented in publicly available literature, this guide will establish a framework for its synthesis, characterization, and a comparative analysis of its potential biological activities based on established structure-activity relationships of analogous compounds.
The Significance of Halogenation in Benzisoxazole Derivatives
The introduction of halogen atoms, such as bromine and chlorine, into the benzisoxazole ring system is a well-established strategy in medicinal chemistry to enhance therapeutic potential. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. For instance, studies on related benzisoxazole derivatives have shown that the presence of a halogen at the 5-position can lead to an increase in anticonvulsant activity.[1] This underscores the rationale for investigating novel halogenated patterns, such as that in 7-Bromo-5-chlorobenzo[d]isoxazole.
Proposed Synthesis and Characterization Workflow
An independent validation of 7-Bromo-5-chlorobenzo[d]isoxazole necessitates a robust and reproducible synthetic protocol followed by thorough analytical characterization.
Plausible Synthetic Pathway
Based on established methods for the synthesis of 1,2-benzisoxazoles, a plausible route to 7-Bromo-5-chlorobenzo[d]isoxazole can be proposed starting from a suitably substituted ortho-hydroxyaryl precursor. A common and effective method involves the cyclization of an ortho-hydroxyaryl oxime.
Experimental Protocol: Synthesis of 7-Bromo-5-chlorobenzo[d]isoxazole
-
Starting Material: The synthesis would likely commence with a commercially available or synthesized 2-bromo-4-chloro-6-hydroxybenzaldehyde.
-
Oximation: The aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate or pyridine) in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature or gently heated to form the corresponding oxime, 2-bromo-4-chloro-6-hydroxybenzaldehyde oxime.
-
Cyclization: The crucial ring-closure step to form the isoxazole ring can be achieved through several methods. One common approach is oxidative cyclization using an oxidizing agent such as sodium hypochlorite (NaOCl) or by forming an N-chloro imine intermediate which then undergoes N-O bond formation.[2]
-
Work-up and Purification: Following the reaction, the crude product is typically extracted into an organic solvent, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The final product would then be purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthesis of 7-Bromo-5-chlorobenzo[d]isoxazole.
Physicochemical and Spectroscopic Characterization
A comprehensive characterization is essential to confirm the identity and purity of the synthesized 7-Bromo-5-chlorobenzo[d]isoxazole.
| Analytical Technique | Purpose | Expected Observations/Data |
| Melting Point | Assess purity | A sharp and defined melting point range. |
| Thin Layer Chromatography (TLC) | Monitor reaction progress and purity | A single spot with a specific Rf value in a defined solvent system. |
| Infrared (IR) Spectroscopy | Identify functional groups | Characteristic peaks for C=N, C-O, C-Cl, and C-Br bonds. |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidate the chemical structure | Specific chemical shifts and coupling constants for the aromatic protons and carbons, confirming the substitution pattern. |
| Mass Spectrometry (MS) | Determine molecular weight and fragmentation pattern | A molecular ion peak corresponding to the exact mass of C₇H₃BrClNO.[3] |
| Elemental Analysis | Confirm elemental composition | The percentage of C, H, N, Br, and Cl should be within ±0.4% of the theoretical values. |
Comparative Analysis of Potential Biological Activity
While specific biological data for 7-Bromo-5-chlorobenzo[d]isoxazole is scarce, we can infer its potential activities by comparing it to structurally related halogenated benzisoxazoles and benzoxazoles.
Anticancer and Antimicrobial Potential
The benzoxazole core is a key pharmacophore in compounds with demonstrated anticancer and antimicrobial effects.[4][5] The introduction of halogens can enhance these activities. Studies on other halogenated benzoxazoles have shown promising results against various cancer cell lines and microbial strains.[6] For example, certain 5-chlorobenzoxazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[5]
It is plausible that the combined electronic effects of the bromo and chloro substituents in 7-Bromo-5-chlorobenzo[d]isoxazole could lead to significant antiproliferative or antimicrobial properties.
Anticonvulsant and Anti-inflammatory Activity
The isoxazole ring is present in various compounds with anti-inflammatory and anticonvulsant properties.[7][8] As previously mentioned, halogenation at the 5-position of the benzisoxazole ring has been shown to increase anticonvulsant activity.[1] Therefore, it is a reasonable hypothesis that 7-Bromo-5-chlorobenzo[d]isoxazole may exhibit activity in these areas.
Diagram of Potential Biological Activities:
Caption: Inferred potential biological activities of 7-Bromo-5-chlorobenzo[d]isoxazole.
Experimental Protocols for Biological Screening
To validate the inferred biological activities, a series of in vitro assays should be conducted.
Protocol 1: In Vitro Anticancer Screening (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., HCT116 for colorectal cancer) in appropriate media.
-
Compound Treatment: Seed cells in 96-well plates and treat with serial dilutions of 7-Bromo-5-chlorobenzo[d]isoxazole (and a vehicle control).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce MTT to formazan.
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance. Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: In Vitro Antimicrobial Screening (Broth Microdilution Method)
-
Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., E. coli, B. subtilis) and fungal (e.g., C. albicans, A. niger) strains.
-
Compound Dilution: Prepare serial dilutions of 7-Bromo-5-chlorobenzo[d]isoxazole in a 96-well plate containing growth medium.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions for microbial growth.
-
MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that inhibits visible microbial growth.
Conclusion and Future Directions
While direct experimental data on 7-Bromo-5-chlorobenzo[d]isoxazole is limited, this guide provides a comprehensive framework for its independent validation. Based on the well-documented biological activities of related halogenated benzisoxazoles and benzoxazoles, this compound represents a promising candidate for further investigation, particularly in the areas of oncology and infectious diseases. The proposed synthetic and analytical protocols offer a clear path for researchers to produce and characterize this molecule, while the suggested biological screening assays will enable the elucidation of its therapeutic potential. Future research should focus on the execution of these studies to generate empirical data and to explore the structure-activity relationships of other di- and poly-halogenated benzisoxazole derivatives.
References
-
Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 12(10), 1677-1708. Available at: [Link]
-
Lukoyanov, A. A., Sukhorukov, A. Y., & Lesiv, A. V. (2021). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 57(1), 1-27. Available at: [Link]
-
PubChem. (n.d.). 7-Bromo-5-chlorobenzo[d]isoxazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 92. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. Retrieved from [Link]
-
Laeeq, S., et al. (2013). BENZOXAZOLE: PROGRESS REPORT ON CHEMISTRY, SYNTHESIS AND BIOLOGICAL ACTIVITIES. International Ayurvedic Medical Journal, 3(12), 1658-1672. Available at: [Link]
-
Chen, G., et al. (2017). An efficient and facile PPh3-mediated Barbier-Grignard-type reaction provides various 3-aryl or alkyl substituted 1,2-benzisoxazoles from 2-hydroxybenzonitriles and bromides. Organic Letters, 19(7), 1792–1795. Available at: [Link]
-
Kumar, M., & Prajapati, S. M. (2022). A review of isoxazole biological activity and present synthetic techniques. International Journal of Research in Pharmaceutical Sciences, 13(1), 1-11. Available at: [Link]
-
Singh, R., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28. Available at: [Link]
-
Sharma, V., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. Future Journal of Pharmaceutical Sciences, 10(1), 1-15. Available at: [Link]
-
Research Trend. (2023). Exploring the Diverse World of Isoxazoles: Synthesis, Biological Activities, and Prospects. Retrieved from [Link]
-
Khan, I., et al. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. Arabian Journal of Chemistry, 9, S1527-S1546. Available at: [Link]
-
Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. (2022). Journal of Pharmaceutical Negative Results, 13(3). Available at: [Link]
-
Zanco Journal of Medical Sciences. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Retrieved from [Link]
- Google Patents. (2021). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
-
Knez, D., et al. (2019). Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. Molecules, 24(18), 3273. Available at: [Link]
-
Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. (2021). Crystals, 11(11), 1367. Available at: [Link]
Sources
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzisoxazole synthesis [organic-chemistry.org]
- 3. 7-Bromo-5-chlorobenzo[d]isoxazole | C7H3BrClNO | CID 74890461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpca.org [ijpca.org]
- 8. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
